(3-Bromo-4-(trifluoromethyl)phenyl)methanamine
Description
(3-Bromo-4-(trifluoromethyl)phenyl)methanamine is a substituted benzylamine derivative with a bromine atom at the 3-position and a trifluoromethyl (–CF₃) group at the 4-position of the aromatic ring. Its molecular formula is C₈H₇BrF₃N, with a molecular weight of 254.05 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting infectious diseases and metabolic disorders . The bromine atom enhances electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the –CF₃ group contributes to metabolic stability and lipophilicity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
[3-bromo-4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIZLIZHGMUBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254043 | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581813-19-6 | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581813-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 3-bromo-4-(trifluoromethyl)benzaldehyde with ammonia or an amine source. One common method is the reductive amination of the aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-(trifluoromethyl)phenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like NaOH or KOH in polar solvents such as water or alcohols.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like NaBH4 or LiAlH4 are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are often employed in Suzuki-Miyaura coupling.
Major Products
Substitution: Products include hydroxylated or alkoxylated derivatives.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary or tertiary amines.
Coupling: Products include biaryl compounds.
Scientific Research Applications
(3-Bromo-4-(trifluoromethyl)phenyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Analysis
Physicochemical Properties
Lipophilicity (logP):
- Solubility: – Primary amines (e.g., target compound) exhibit moderate aqueous solubility (~10–50 mg/L). Hydrochloride salts (e.g., CAS 2155856-59-8) enhance solubility (>100 mg/L) . – Tertiary amines (e.g., dimethylaminoethyl derivative) show superior solubility in organic solvents .
Reactivity:
– Bromine at C3 facilitates palladium-catalyzed cross-coupling (e.g., Suzuki reactions) .
– –CF₃ groups resist metabolic oxidation, improving in vivo stability compared to –CH₃ or –OCH₃ analogues .
Key Research Findings
- Synthetic Utility: Bromine at C3 enables diversification via cross-coupling, while –CF₃ stabilizes intermediates against degradation .
- Metabolic Stability: –CF₃ reduces CYP450-mediated metabolism compared to –Cl or –Br analogues, enhancing half-life in pharmacokinetic studies .
- Structural Limitations: Aniline derivatives (e.g., 4-Bromo-3-(trifluoromethyl)aniline) exhibit lower basicity, limiting use in proton-dependent reactions .
Biological Activity
(3-Bromo-4-(trifluoromethyl)phenyl)methanamine, a compound characterized by the presence of a bromine atom and a trifluoromethyl group, has garnered attention for its potential biological activities. This article reviews existing research on its biological properties, synthesis, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈BrF₃N, with a molecular weight of approximately 290.51 g/mol. The compound's structure includes:
- A bromine atom at the 3-position.
- A trifluoromethyl group at the 4-position.
- An amine functional group , contributing to its reactivity and potential biological interactions.
Biological Activity Overview
The specific biological activity of this compound has not been extensively documented; however, its structural similarity to other aromatic amines suggests potential pharmacological properties. Aromatic amines are known to interact with various receptors, which may indicate that this compound could exhibit similar behaviors.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of related compounds containing trifluoromethyl groups. For instance, derivatives such as N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide demonstrated significant activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like rifampicin .
Synthesis and Reactivity
This compound can be synthesized through various organic reactions, often involving the introduction of the trifluoromethyl group via electrophilic aromatic substitution or nucleophilic displacement methods. The presence of both bromine and trifluoromethyl groups enhances its reactivity, making it a valuable intermediate in organic synthesis.
Case Studies
- Antichlamydial Activity : A study on compounds similar to this compound indicated that the trifluoromethyl substituent significantly enhances biological activity against Chlamydia species. Compounds lacking this group were inactive, emphasizing its importance in developing selective antimicrobial agents .
- Combination Therapy : Research has shown synergistic effects when combining this compound derivatives with other antibiotics like ciprofloxacin. This combination exhibited enhanced efficacy against resistant bacterial strains .
Comparative Analysis of Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 4-Bromo-2-(trifluoromethyl)aniline | C₈H₈BrF₃N | Different position of bromine | Potential antimicrobial activity |
| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | C₁₃H₈BrF₃N | Contains hydroxynaphthalene structure | Active against M. tuberculosis |
| 4-Chloro-3-(trifluoromethyl)benzylamine | C₈H₈ClF₃N | Chlorine instead of bromine | Moderate antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
